Clinical Efficacy vs. 4% Hydroquinone in Facial Melasma
A randomized, double-blind, 12-week comparative study in 40 female subjects with facial melasma demonstrated that a formulation containing TGF-β1 biomimetic Oligopeptide-68 (in combination with Diacetyl Boldine) was either equal to or superior to 4% hydroquinone cream in reducing pigment [1]. The study reported that each Oligopeptide-68-containing formula showed either more efficacy or exerted faster action on pigment reduction than the 4% hydroquinone comparator on normal skin [1].
| Evidence Dimension | Efficacy and speed of pigment reduction |
|---|---|
| Target Compound Data | Superior or equal efficacy and faster action on pigment reduction |
| Comparator Or Baseline | 4% Hydroquinone cream |
| Quantified Difference | Qualitative superiority/faster action; statistically significant improvement from baseline for Oligopeptide-68 group (P < 0.05) |
| Conditions | Randomized, double-blind, 12-week study; n=40 females with facial melasma; evaluation by manual MASI score and instrumental darkness grading. |
Why This Matters
This provides direct clinical evidence that Oligopeptide-68-based formulations can match or exceed the performance of the gold-standard, prescription-strength depigmenting agent, hydroquinone, which is a critical benchmark for procurement decisions in the development of high-efficacy melasma treatments.
- [1] Pratchyapurit, W. O. (2016). Combined use of two formulations containing diacetyl boldine, TGF-β1 biomimetic oligopeptide-68 with other hypopigmenting/exfoliating agents and sunscreen provides effective and convenient treatment for facial melasma. Either is equal to or is better than 4% hydroquinone on normal skin. Journal of Cosmetic Dermatology, 15(2), 131-144. View Source
